2-Amino-3-benzyl-1,3-thiazol-3-ium bromide
Description
Properties
CAS No. |
652152-20-0 |
|---|---|
Molecular Formula |
C10H11BrN2S |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
3-benzyl-1,3-thiazol-3-ium-2-amine;bromide |
InChI |
InChI=1S/C10H10N2S.BrH/c11-10-12(6-7-13-10)8-9-4-2-1-3-5-9;/h1-7,11H,8H2;1H |
InChI Key |
MPQXAVJUINLZBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C(SC=C2)N.[Br-] |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
- Substrate Preparation : Arylthiourea (e.g., phenylthiourea) is dissolved in concentrated sulfuric acid (95–100%).
- Oxidation : Bromine (Br₂) is added as a catalytic agent (0.1–1.0 mol% relative to substrate).
- Cyclization : Heating at 30–100°C induces oxidative ring closure to form the thiazolium sulfate salt.
- Workup : The salt is precipitated with ice, neutralized with aqueous ammonia, and purified.
Example Yield : Phenylthiourea yields 95% of the sulfate salt, which is subsequently converted to the bromide.
Table 1: Reaction Conditions for Oxidative Ring Closure
| Parameter | Range/Value | Source |
|---|---|---|
| Sulfuric Acid Conc. | 95–100% | |
| Temperature | 30–100°C | |
| Bromine Catalyst | 0.1–1.0 mol% | |
| Reaction Time | 30 mins – 2 hrs | |
| Yield (Sulfate Salt) | 85–95% |
Quaternization and Nucleophilic Substitution
For 3-benzyl-1,3-thiazol-3-ium bromide derivatives, quaternization of pyridinium salts with benzyl halides or CH-acids is employed.
Mechanistic Pathway
- Quaternization : A pyridinium salt reacts with benzyl bromide under solvent-free or polar aprotic conditions.
- Nucleophilic Attack : A CH-acid (e.g., acetonitrile derivative) substitutes at the C-2 position to form the thiazolium ring.
- Salt Formation : Bromide counterions are introduced via ion exchange or direct bromination.
Example : Reaction of N-benzyl-2-halogenpyridine with acetonitrile derivatives yields indolizine analogs, adaptable for thiazolium synthesis.
Table 2: Quaternization Reagents and Outcomes
| Reagent | Conditions | Product Type | Yield | Source |
|---|---|---|---|---|
| Benzyl Bromide | Solvent-free, RT | Thiazolium Bromide | High | |
| Acetonitrile Derivatives | Polar aprotic solvent | Indolizine Analog | 70–80% |
Catalytic Approaches and Optimization
While direct catalytic methods for 2-amino-3-benzyl-1,3-thiazol-3-ium bromide are limited, insights from related systems highlight:
- Base-Metal Catalysts : Tungstate-immobilized γ-Fe₂O₃ enhances oxidation of alcohols to aldehydes, which could feed into thiazolium synthesis.
- Solvent-Free Conditions : Reactions under solvent-free environments improve atom economy and yield.
Comparative Analysis of Reaction Conditions
Table 3: Method Comparison for Thiazolium Synthesis
| Method | Advantages | Limitations |
|---|---|---|
| Oxidative Ring Closure | High yield, scalable | Requires harsh acid conditions |
| Quaternization | Mild conditions, flexible substrates | Lower yields for complex targets |
| Catalytic (Tandem) | Green chemistry potential | Limited substrate scope |
Case Studies and Yield Data
Chemical Reactions Analysis
2-Amino-3-benzyl-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-3-benzyl-1,3-thiazol-3-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues of Thiazolium Bromides
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Substituent Effects: The presence of an amino group (as in the target compound) enhances hydrogen-bonding capacity, which may improve solubility and bioactivity compared to non-amino analogues like 3-benzyl-1,3-thiazol-3-ium bromide .
- Biological Activity: Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl, difluoroanilino) exhibit enhanced antimicrobial properties due to increased electrophilicity .
Physicochemical Properties
- Solubility: The amino group in the target compound improves water solubility compared to non-polar analogues like 3-benzyl-1,3-thiazol-3-ium bromide .
- Thermal Stability : Thiazolium salts with bulky substituents (e.g., 4-chlorophenyl) exhibit higher melting points due to enhanced van der Waals interactions .
Biological Activity
2-Amino-3-benzyl-1,3-thiazol-3-ium bromide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide based on recent research findings.
Molecular Formula: C10H10BrN2S
Molecular Weight: 272.17 g/mol
CAS Number: 652152-20-0
The biological activity of thiazole derivatives often involves their interaction with various molecular targets, including enzymes and receptors. For 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide, the mechanism of action may include:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, disrupting substrate binding and catalytic activity.
- Cell Proliferation: It may induce apoptosis in cancer cells by interfering with cell cycle regulation.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that those with electron-withdrawing groups displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide | 4.0 | Staphylococcus aureus |
| 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide | 8.0 | Escherichia coli |
These findings suggest that 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide has potential as an antimicrobial agent.
Antifungal Activity
Thiazoles have also been explored for their antifungal properties. The compound demonstrated notable efficacy against various fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.0 |
| Aspergillus niger | 32.0 |
The presence of a benzyl group in the structure enhances its lipophilicity, which may contribute to its ability to penetrate fungal cell membranes.
Anticancer Activity
Recent studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. For instance, 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF7 (breast cancer) | 12.0 |
The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer therapeutic agent.
Case Studies
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and evaluated their biological activities. Among them, 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide showed promising results in inhibiting the growth of multidrug-resistant bacterial strains and exhibited lower cytotoxicity towards normal cells compared to cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
